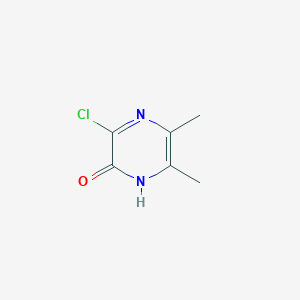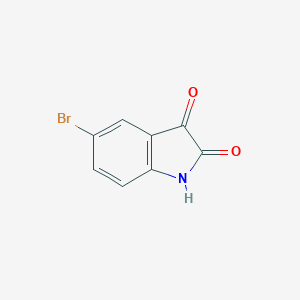
CAY10597
Übersicht
Beschreibung
CAY10597, auch bekannt unter seinem formalen Namen 5-Chlor-1’-[(2-Fluorphenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indol-3,3’-pyrrolidin-1(2H)-essigsäure, ist ein potenter Antagonist des CRTH2/DP2-Rezeptors. Diese Verbindung wird hauptsächlich in der Forschung im Zusammenhang mit Immunologie und Entzündungen eingesetzt, insbesondere in Studien, die die chemotaktische Aktivität von Prostaglandin D2 (PGD2) auf Th2-Zellen, Eosinophilen und Basophilen untersuchen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Indol- und Pyrrolidin-Zwischenprodukte. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), wobei das Endprodukt ein kristalliner Feststoff ist.
Wissenschaftliche Forschungsanwendungen
CAY10597 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of CRTH2/DP2 receptor antagonists.
Biology: It is used to investigate the role of CRTH2/DP2 receptors in various biological processes, including immune response and inflammation.
Medicine: It is used in the development of new therapeutic agents for the treatment of allergic inflammatory diseases.
Industry: It is used in the production of research chemicals and reagents
Wirkmechanismus
Target of Action
CAY10597, also known as 5-chloro-1’-[(2-fluorophenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acetic acid, is a potent antagonist of the CRTH2/DP2 receptor . This receptor is a G protein-coupled receptor that is expressed on Th2 cells, eosinophils, and basophils . It plays a crucial role in mediating the chemotactic activity of prostaglandin D2 (PGD2) .
Mode of Action
This compound binds to the human CRTH2/DP2 receptor with a Ki value of 37 nM . The R enantiomer of this compound is slightly more potent, exhibiting Ki values of 23 and 22 nM at the human and murine CRTH2/DP2 receptor, respectively . By binding to these receptors, this compound inhibits the chemotactic activity of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Cyclooxygenase Pathway . This pathway is responsible for the production of prostaglandins, including PGD2. By antagonizing the CRTH2/DP2 receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the chemotactic activity of PGD2 .
Pharmacokinetics
It is known that this compound is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 . This suggests that this compound may have potential therapeutic applications in conditions characterized by elevated eosinophil activity, such as allergic inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment . Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C
Biochemische Analyse
Biochemical Properties
CAY10597 plays a significant role in biochemical reactions, particularly in the context of prostaglandin D2 (PGD2) signaling . It interacts with the CRTH2/DP2 receptors, which are 7-transmembrane G protein-coupled receptors . These receptors are expressed on Th2 cells, eosinophils, and basophils, where they mediate the chemotactic activity of PGD2 . The R enantiomer of this compound inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRTH2/DP2 receptors . By acting as a potent antagonist, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the CRTH2/DP2 receptors . As an antagonist, it inhibits the action of these receptors, thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .
Vorbereitungsmethoden
The synthesis of CAY10597 involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the final product being a crystalline solid.
Analyse Chemischer Reaktionen
CAY10597 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen:
Chemie: Es wird verwendet, um die chemischen Eigenschaften und Reaktionen von CRTH2/DP2-Rezeptor-Antagonisten zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von CRTH2/DP2-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Immunantwort und Entzündungen.
Medizin: Es wird bei der Entwicklung neuer Therapeutika zur Behandlung von allergischen Entzündungskrankheiten eingesetzt.
Industrie: Es wird bei der Produktion von Forschungschemikalien und Reagenzien eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es mit hoher Affinität (Ki-Wert von 37 nM) an den CRTH2/DP2-Rezeptor bindet. Diese Bindung hemmt die chemotaktische Aktivität von PGD2 auf Th2-Zellen, Eosinophilen und Basophilen, wodurch Entzündungen reduziert werden. Das R-Enantiomer von this compound ist etwas potenter, mit Ki-Werten von 23 bzw. 22 nM an den humanen und murinen CRTH2/DP2-Rezeptoren .
Vergleich Mit ähnlichen Verbindungen
CAY10597 ist einzigartig in seiner hohen Affinität und Selektivität für den CRTH2/DP2-Rezeptor. Ähnliche Verbindungen umfassen:
OC000459: Ein weiterer CRTH2/DP2-Rezeptor-Antagonist mit ähnlichen biologischen Wirkungen.
AZD1981: Ein CRTH2/DP2-Rezeptor-Antagonist, der zur Behandlung von Asthma und anderen Entzündungskrankheiten eingesetzt wird.
AMG 853: Ein dualer Antagonist der CRTH2/DP2- und DP1-Rezeptoren, der zur Behandlung von allergischer Rhinitis und Asthma eingesetzt wird.
This compound zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug in der Forschung im Bereich der Immunologie und Entzündungen macht .
Eigenschaften
IUPAC Name |
2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDVYDFQCXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580281 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-55-4 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)





![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)



